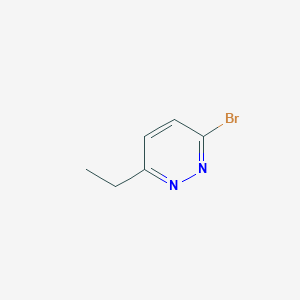

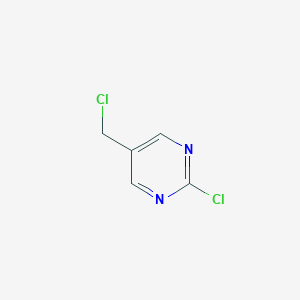

2-Chloro-5-(chloromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-(chloromethyl)pyrimidine is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity. It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .

Molecular Structure Analysis

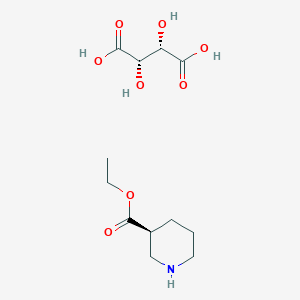

The molecular structure of 2-Chloro-5-(chloromethyl)pyrimidine is almost planar, with an r.m.s. deviation of 0.0146 Å for all atoms except for the 5-chloromethyl Cl atom. The offset Cl atom lies above this plane with a Cl-C-C angle of 111.11 (17)° .Chemical Reactions Analysis

2-Chloro-5-(chloromethyl)pyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-5-(chloromethyl)pyrimidine is 162.01 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Antibacterial Applications

Etemadi et al. (2016) demonstrated the use of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, a derivative of CCMP, in synthesizing 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines. These compounds exhibited promising antibacterial activity, indicating their potential as antibacterial agents (Etemadi et al., 2016).

Antimicrobial and Anti-inflammatory Agents

Further research into pyrimidine derivatives highlighted their antimicrobial and anti-inflammatory properties. A study synthesized new thienopyrimidine derivatives and tested them as antimicrobial and anti-inflammatory agents, showcasing remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Antiviral Activity

Hocková et al. (2003) explored 2,4-diaminopyrimidine derivatives for their antiretroviral activity. Among these, the 5-substituted 2,4-diaminopyrimidine derivatives showed significant inhibitory effects on retrovirus replication in cell culture, marking them as potential antiviral agents (Hocková et al., 2003).

Anticancer Evaluation

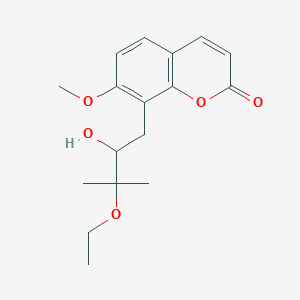

A study utilizing 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, a compound related to CCMP, for synthesizing heterocyclic systems linked to furo[3,2-g]chromene moiety demonstrated variable inhibitory effects on cancer cell lines, suggesting its utility in constructing novel anticancer agents (Ibrahim et al., 2022).

Synthesis of Heterocyclic Compounds

CCMP has been instrumental in the synthesis of various heterocyclic compounds, such as pyrimido[4,5-e][1,3,4]thiadiazine derivatives, showcasing its role in the development of new molecules with potential biological activity (Rahimizadeh et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-5-(chloromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBBRNCDFILGNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622061 |

Source

|

| Record name | 2-Chloro-5-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(chloromethyl)pyrimidine | |

CAS RN |

148406-13-7 |

Source

|

| Record name | 2-Chloro-5-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.